molecular formula C20H20N4O4 B5055100 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid

4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid

Cat. No. B5055100
M. Wt: 380.4 g/mol
InChI Key: VSMOLPGTOUOEGZ-UHFFFAOYSA-N
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Description

4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a heterocyclic compound that belongs to the class of pyrrolidine carboxylic acids. It has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

DPA has been studied extensively for its potential applications in various fields. One of the most promising applications of DPA is in the field of cancer research. Studies have shown that DPA has anti-cancer properties and can inhibit the growth of cancer cells. DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, DPA has been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but studies have shown that it can interact with various enzymes and proteins in the body. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPA can alter gene expression and affect various cellular processes. DPA has also been shown to interact with other proteins, such as tubulin, which plays a role in cell division.
Biochemical and physiological effects:
DPA has been shown to have various biochemical and physiological effects. Studies have shown that DPA can induce apoptosis, or programmed cell death, in cancer cells. DPA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, DPA has been shown to affect the expression of various genes and proteins in the body, which can have downstream effects on various cellular processes.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, DPA has been shown to have low toxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of DPA is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for DPA research. One area of research is to further understand the mechanism of action of DPA and its interactions with various enzymes and proteins in the body. Another area of research is to explore the potential applications of DPA in the treatment of various diseases, such as cancer and neurodegenerative disorders. In addition, there is potential for DPA to be used as a building block for the synthesis of novel materials, which could have various applications in materials science. Overall, DPA is a promising compound that has the potential to impact various fields of research.

Synthesis Methods

DPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzoic acid with 2,5-dioxo-3-(4-piperazin-1-ylphenyl) pyrrolidine. This reaction results in the formation of DPA as a white crystalline solid. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

properties

IUPAC Name

4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-18-13-16(19(26)24(18)15-6-4-14(5-7-15)20(27)28)22-9-11-23(12-10-22)17-3-1-2-8-21-17/h1-8,16H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOLPGTOUOEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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